molecular formula C16H10Cl3FN2O2 B10952388 3-(2-chloro-6-fluorophenyl)-N-(2,4-dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

3-(2-chloro-6-fluorophenyl)-N-(2,4-dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B10952388
M. Wt: 387.6 g/mol
InChI Key: FHJNAMKBZOMWTD-UHFFFAOYSA-N
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Description

3-(2-CHLORO-6-FLUOROPHENYL)-N-(2,4-DICHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolecarboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-CHLORO-6-FLUOROPHENYL)-N-(2,4-DICHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Isoxazole Ring: The isoxazole ring is formed through a cyclization reaction involving a suitable precursor, such as an α,β-unsaturated carbonyl compound.

    Amidation: The final step involves the formation of the amide bond by reacting the halogenated isoxazole intermediate with an appropriate amine, such as 2,4-dichloroaniline, under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-CHLORO-6-FLUOROPHENYL)-N-(2,4-DICHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like hydroxide ions (OH-), alkoxide ions (RO-), or amines (RNH2) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

3-(2-CHLORO-6-FLUOROPHENYL)-N-(2,4-DICHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-CHLORO-6-FLUOROPHENYL)-N-(2,4-DICHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid
  • 5-(2,4-Dichlorophenyl)-3-isoxazolecarboxylic acid
  • 3-(4-Fluorophenyl)-5-isoxazolecarboxylic acid

Uniqueness

3-(2-CHLORO-6-FLUOROPHENYL)-N-(2,4-DICHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE is unique due to its specific combination of halogen atoms and the isoxazolecarboxamide structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H10Cl3FN2O2

Molecular Weight

387.6 g/mol

IUPAC Name

3-(2-chloro-6-fluorophenyl)-N-(2,4-dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C16H10Cl3FN2O2/c17-8-4-5-12(10(19)6-8)21-16(23)14-7-13(22-24-14)15-9(18)2-1-3-11(15)20/h1-6,14H,7H2,(H,21,23)

InChI Key

FHJNAMKBZOMWTD-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C2=C(C=CC=C2Cl)F)C(=O)NC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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